molecular formula C23H32N2O4S B11482132 N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B11482132
M. Wt: 432.6 g/mol
InChI Key: LENCUNYTTMYRJV-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique adamantane structure. Adamantane, a diamondoid, imparts rigidity and stability to the molecule, making it a valuable component in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C23H32N2O4S

Molecular Weight

432.6 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C23H32N2O4S/c1-15(29-23-10-16-6-17(11-23)8-18(7-16)12-23)13-25-30(27,28)21-4-2-19(3-5-21)20-9-22(26)24-14-20/h2-5,15-18,20,25H,6-14H2,1H3,(H,24,26)

InChI Key

LENCUNYTTMYRJV-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C2CC(=O)NC2)OC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the 1-yloxy group.

    Attachment of the Propyl Chain: The propyl chain is then linked to the adamantane derivative through an ether bond.

    Synthesis of the Benzene Sulfonamide: The benzene ring is sulfonated and subsequently coupled with the pyrrolidinone moiety.

    Final Coupling: The adamantane-propyl derivative is coupled with the benzene sulfonamide under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out each step sequentially.

    Continuous Flow Chemistry: Employing continuous reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonamide or pyrrolidinone moieties.

    Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Reduced sulfonamide or pyrrolidinone derivatives.

    Substitution Products: Halogenated or nucleophile-substituted benzene derivatives.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE involves:

    Molecular Targets: The compound interacts with specific proteins or enzymes, altering their function.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE stands out due to its adamantane core, which provides exceptional stability and rigidity, making it suitable for applications requiring robust molecular structures.

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